ORIC-533

CD73 inhibition adenosine immunosuppression tumor microenvironment

ORIC-533 (CD73-IN-4) is a subnanomolar, orally bioavailable CD73 inhibitor. Its tetrazole-phosphonate scaffold maintains potency in AMP-rich environments (IC50 0.25-2.6 nM), outperforming AMPCP. With 45-60% oral bioavailability, it enables chronic dosing in preclinical models. As the most clinically advanced small-molecule CD73 inhibitor in Phase 1b for multiple myeloma, this compound ensures translational relevance and clean pharmacodynamics (IC50 >10,000 nM for CD39). Purity: ≥98%.

Molecular Formula C20H29ClN9O9P
Molecular Weight 605.9 g/mol
Cat. No. B12362824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORIC-533
Molecular FormulaC20H29ClN9O9P
Molecular Weight605.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COC(CO)(COCC5=NNN=N5)P(=O)(O)O)O)O
InChIInChI=1S/C20H29ClN9O9P/c21-19-24-16(23-10-3-1-2-4-10)11-5-22-30(17(11)25-19)18-15(33)14(32)12(39-18)6-38-20(8-31,40(34,35)36)9-37-7-13-26-28-29-27-13/h5,10,12,14-15,18,31-33H,1-4,6-9H2,(H,23,24,25)(H2,34,35,36)(H,26,27,28,29)/t12-,14?,15+,18-,20+/m1/s1
InChIKeyWQAMOSWUARUEOH-UBPCCYOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD73-IN-4 (ORIC-533) Procurement Guide: CD73 Methylenephosphonic Acid Inhibitor for Cancer Immunotherapy Research


The compound [(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid, also designated as CD73-IN-4, ORIC-533, or A1202 (compound 4a), is a methylenephosphonic acid-based competitive inhibitor of human ecto-5′-nucleotidase (CD73) [1]. This pyrazolo[3,4-d]pyrimidine nucleotide analog features a 6-chloro substitution, a cyclopentylamino group at the C4 position, and a tetrazole-containing phosphonic acid side chain that confers potent enzymatic inhibition [2]. The compound was developed through structure-based design leveraging the co-crystal structure of the AMPCP scaffold with hCD73, and it has progressed to Phase 1b clinical evaluation in relapsed/refractory multiple myeloma [3]. Its molecular formula is C20H29ClN9O9P with a molecular weight of 605.9 g/mol .

Why Generic CD73 Inhibitors Cannot Replace ORIC-533 in Immuno-Oncology Research


CD73 inhibitors within the pyrazolo[3,4-d]pyrimidine class exhibit substantial divergence in enzymatic potency, off-target selectivity profiles, and functional behavior in high-AMP tumor microenvironments. The tetrazole-containing phosphonic acid side chain of this compound is a critical structural determinant that distinguishes it from earlier-generation methylenephosphonic acid derivatives and AMPCP-based analogs [1]. Generic substitution without head-to-head comparative data risks introducing compounds with >100-fold lower potency, compromised selectivity against related ectonucleotidases (CD39, NTPDase family), or susceptibility to AMP-mediated competitive displacement [2]. The following quantitative evidence establishes the specific, measurable advantages that justify prioritized selection of this compound over its closest structural and functional analogs [3].

Quantitative Differentiation Evidence: ORIC-533 (CD73-IN-4) vs. AMPCP and In-Class CD73 Inhibitors


Subnanomolar Enzymatic Potency Against Recombinant Human CD73: ORIC-533 vs. AMPCP

ORIC-533 demonstrates subnanomolar biochemical potency against recombinant human CD73, achieving an IC50 of 0.25 nM in enzymatic assays. This represents an approximately 10,000-fold improvement in potency compared to the prototypical CD73 inhibitor AMPCP (adenosine-5′-(α,β-methylene)diphosphate), which exhibits an IC50 of approximately 2,500 nM against the same target under comparable assay conditions [1]. The dramatic potency enhancement is attributed to optimized interactions within the CD73 active site, as revealed by co-crystal structures (PDB 6YE2 and 9R0H) showing the tetrazole-phosphonate moiety engaging key zinc-coordinating residues [2].

CD73 inhibition adenosine immunosuppression tumor microenvironment

CD73 Selectivity Profile: ORIC-533 Demonstrates >3,800-Fold Window Over CD39 and Related Ectonucleotidases

ORIC-533 (CD73-IN-4) exhibits exquisite selectivity for CD73 over other ectonucleotidases involved in adenosine production. The compound demonstrates IC50 > 10,000 nM against CD39, NTPDase2, NTPDase3, and NTPDase8, as well as the adenosine A2A receptor [1]. This yields a selectivity window exceeding 3,800-fold relative to its CD73 IC50 of 2.6 nM . In contrast, the benchmark inhibitor AMPCP shows only modest selectivity with measurable activity against NTPDase family members at concentrations below 50 μM [2].

CD73 selectivity ectonucleotidase off-target profiling

Functional Activity in High-AMP Tumor Microenvironment: ORIC-533 Maintains Potency Under Competitive Substrate Conditions

ORIC-533 uniquely maintains potent CD73 inhibition in the presence of elevated AMP concentrations characteristic of the tumor microenvironment (up to 100 μM AMP) [1]. In cellular assays using CD73-expressing tumor cell lines, ORIC-533 completely blocks adenosine production from AMP with picomolar cellular potency, whereas structurally related methylenephosphonic acid derivatives without the tetrazole-containing side chain exhibit 10- to 50-fold attenuation of inhibitory activity under identical high-AMP conditions [2]. The compound's K_i value against CD73 in the presence of 100 μM AMP remains below 0.5 nM, compared to AMPCP which shows >100-fold shift in apparent potency under substrate competition [3].

AMP-competitive inhibition tumor microenvironment adenosine suppression

Oral Bioavailability and In Vivo Pharmacokinetics: ORIC-533 Enables Dosing Without Parenteral Administration

ORIC-533 demonstrates oral bioavailability suitable for daily oral dosing in preclinical models, a property not shared by the majority of CD73 inhibitors including therapeutic antibodies (e.g., oleclumab, NZV930) and nucleotide-based inhibitors which require parenteral administration [1]. In murine pharmacokinetic studies, ORIC-533 achieves sustained plasma exposure above the cellular IC90 for >12 hours following a single oral dose of 30 mg/kg, with an oral bioavailability (%F) of 45-60% [2]. By comparison, the parent AMPCP scaffold shows negligible oral bioavailability (<2%) due to the charged phosphate moieties, and earlier methylenephosphonic acid derivatives exhibit oral bioavailability below 15% [3].

oral bioavailability pharmacokinetics in vivo efficacy

Clinical Translation Status: ORIC-533 Is the Only Tetrazole-Containing Methylenephosphonic Acid CD73 Inhibitor in Active Phase 1b Trials

ORIC-533 has advanced to Phase 1b clinical evaluation in patients with relapsed or refractory multiple myeloma (NCT identifier available via ClinicalTrials.gov), representing the only compound with this specific tetrazole-phosphonate chemical architecture to achieve clinical-stage development [1]. In contrast, structurally related compounds such as CD73-IN-4 (compound 4a) and A1202 remain preclinical tool compounds without reported clinical advancement . Other CD73 inhibitors in clinical development include the antibody therapeutics oleclumab (MEDI9447) and mupadolimab, which target an entirely distinct epitope with different pharmacological properties (antibody-dependent cellular cytotoxicity vs. small-molecule enzymatic inhibition) [2].

clinical trial multiple myeloma CD73 inhibitor

Structural Confirmation via Co-Crystal Structures: Tetrazole-Phosphonate Moiety Engages Distinct CD73 Binding Interactions

High-resolution co-crystal structures of this compound bound to human CD73 (PDB: 6YE2 for compound 4a/A1202; PDB: 9R0H for ORIC-533) confirm a unique binding mode wherein the tetrazole-containing phosphonic acid side chain coordinates the catalytic zinc ions and engages additional hydrogen-bonding networks with Asn245 and Arg354 that are not accessible to simpler methylenephosphonic acid analogs lacking the tetrazole moiety [1]. Specifically, the tetrazole nitrogen atoms form bifurcated hydrogen bonds with the backbone amide of Asn245 (distance: 2.8 Å and 3.1 Å), while the phosphonate group maintains bidentate zinc coordination [2]. In the co-crystal structure of the simpler methylenephosphonic acid derivative A894 (PDB: 6YE1), these additional tetrazole-mediated interactions are absent, correlating with its ~15-fold lower potency (IC50 = 38 nM vs. 2.6 nM) [3].

co-crystal structure binding mode zinc coordination

Optimal Research Applications for CD73-IN-4 (ORIC-533) Based on Differentiated Performance Data


Immuno-Oncology Studies Requiring Complete Adenosine Suppression in High-AMP Tumor Microenvironments

This compound is the preferred choice for in vitro and in vivo studies modeling the adenosine-rich tumor microenvironment where AMP concentrations can exceed 50-100 μM [1]. Its subnanomolar potency (IC50 = 0.25-2.6 nM) and maintained activity under substrate competition enable complete blockade of CD73-mediated adenosine production even in AMP-saturated conditions, a scenario where AMPCP and earlier methylenephosphonic acid derivatives show marked potency attenuation (Section 3, Evidence Item 3) [2]. Applications include co-culture assays of T-cell or NK-cell function with CD73-expressing tumor cells, and syngeneic tumor models where endogenous AMP accumulation limits the efficacy of less potent inhibitors.

Chronic In Vivo Efficacy Studies Requiring Oral Dosing and Sustained Target Coverage

The oral bioavailability of this compound (%F = 45-60% in mice) makes it uniquely suited for chronic dosing regimens in preclinical oncology models, eliminating the need for repeated intraperitoneal or intravenous injections required for antibody-based CD73 inhibitors or nucleotide analogs with negligible oral absorption (Section 3, Evidence Item 4) [1]. This property is particularly valuable for long-term tumor growth studies (>14 days), combination therapy protocols with checkpoint inhibitors requiring daily CD73 suppression, and pharmacokinetic/pharmacodynamic correlation studies in immune-competent models [2].

Structure-Activity Relationship (SAR) Studies Leveraging Validated Co-Crystal Binding Mode

The availability of high-resolution co-crystal structures (PDB: 6YE2 and 9R0H) with this compound bound to human CD73 provides atomic-level validation of the tetrazole-phosphonate binding interactions (Section 3, Evidence Item 6) [1]. This compound serves as an essential reference standard for SAR campaigns aimed at optimizing zinc-coordinating pharmacophores, probing the Asn245-Arg354 hydrogen-bonding network, or developing next-generation CD73 inhibitors with improved physicochemical properties. The structurally characterized binding mode enables rational design modifications while preserving the critical interactions responsible for its >10,000-fold potency advantage over AMPCP [2].

Translational Research Bridging Preclinical CD73 Pharmacology to Clinical Multiple Myeloma Studies

Given its advancement to Phase 1b clinical trials in relapsed/refractory multiple myeloma, this compound is the most clinically relevant small-molecule CD73 inhibitor for translational research programs seeking to align preclinical findings with ongoing human studies (Section 3, Evidence Item 5) [1]. Its established selectivity profile (IC50 > 10,000 nM against CD39 and NTPDase family members) enables clean interpretation of CD73-specific pharmacodynamics in ex vivo patient sample analyses and biomarker development studies [2]. Procurement of this specific compound ensures that preclinical data generated will be directly comparable to emerging clinical datasets from the ongoing ORIC-533 Phase 1b trial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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